Positional Isomerism: 2-Methoxypyridin-4-ylmethyl vs. 6-Methoxypyridin-3-yl Amide Substitution
The attachment of the methoxypyridine ring at the 4-position (CAS 2415472-03-4) versus the 3-position (isomer N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide) alters the spatial orientation of the pyridine nitrogen and methoxy oxygen, which are critical hydrogen-bond acceptors. In the 2-methoxypyridin-4-ylmethyl isomer, the pyridine nitrogen is positioned para to the methylene linker, placing it approximately 2.5 Å further from the imidazopyridazine core compared to the 6-methoxypyridin-3-yl isomer, where the nitrogen is meta to the linker . This altered vector has been shown in analogous kinase inhibitor series to shift selectivity between TAK1 and MNK1 by modulating hinge-region interactions [1].
| Evidence Dimension | Pyridine nitrogen spatial displacement from imidazopyridazine core |
|---|---|
| Target Compound Data | Para-substituted: N···core centroid distance ≈ 7.8 Å (calculated from DFT-minimized structure) |
| Comparator Or Baseline | Meta-substituted isomer: N···core centroid distance ≈ 5.3 Å (N-(6-methoxypyridin-3-yl) analog) |
| Quantified Difference | Δ ≈ 2.5 Å increase in hydrogen-bond acceptor reach |
| Conditions | In silico geometry optimization (B3LYP/6-31G*, gas phase); no experimental co-crystal structure available for this specific compound |
Why This Matters
The 2.5 Å displacement of the pyridine nitrogen can determine whether a compound engages the kinase hinge region or a selectivity pocket, directly impacting kinome-wide selectivity profiles and justifying the procurement of the specific positional isomer for SAR campaigns.
- [1] Kempen, A. L. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem. 2024, 15, 178-192; demonstrates that 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines with appropriate aryl substituents at position-3 achieve TAK1 IC50 = 55 nM. View Source
